L-10-Camphorsulfonic acid ammonium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

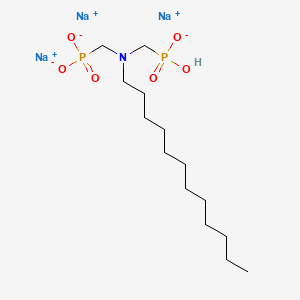

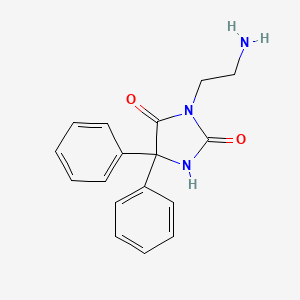

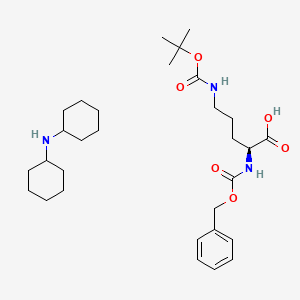

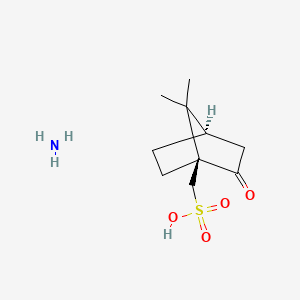

L-10-Camphorsulfonic acid ammonium salt, also known as (1S)-(+)-10-Camphorsulfonic acid ammonium salt, is an organosulfur compound . It is a colorless solid at room temperature and is soluble in water and a wide variety of organic substances . It has an empirical formula of C10H16O4S · H3N and a molecular weight of 249.33 .

Synthesis Analysis

This compound can be prepared by sulfonation of camphor with sulfuric acid and acetic anhydride . Although this reaction is a sulfonation of an unactivated methyl group, the actual mechanism is believed to involve a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .Molecular Structure Analysis

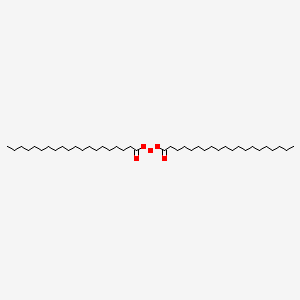

The molecular structure of this compound is based on the camphor backbone, which is a bicyclic structure . The compound contains a sulfonic acid group attached to the camphor molecule, and an ammonium ion is associated with the sulfonic acid group .Chemical Reactions Analysis

This compound may be used as an ion-pair reagent to enhance the ability of supercritical carbon dioxide to extract polar compounds in supercritical fluid extraction (SFE) process . It can also be used in the synthesis of (-)-quadrone .Physical And Chemical Properties Analysis

This compound is a very slightly yellow solid . It is hygroscopic, meaning it absorbs moisture from the air . It is stable under normal conditions but reacts with strong oxidizing agents and strong bases .Safety and Hazards

L-10-Camphorsulfonic acid ammonium salt may cause eye and skin irritation, and may cause respiratory and digestive tract irritation . It is recommended to avoid breathing its dust and to avoid contact with skin and eyes . In case of contact, it is advised to flush the affected area with plenty of water and seek medical aid .

Direcciones Futuras

L-10-Camphorsulfonic acid ammonium salt has potential applications in various fields. For example, it can be used as a standard reference material for calibrating the circular dichroism scale on any J-Series CD spectrometer . It may also be used in the synthesis of other compounds, such as (-)-quadrone .

Propiedades

IUPAC Name |

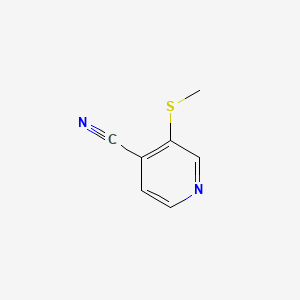

azane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S.H3N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H3/t7-,10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMZBRWRXFAITF-YZUKSGEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14888-09-6 |

Source

|

| Record name | Ammonium camphorsulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14888-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.